molecular formula C5H6Cl2N2O2S B6180249 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride CAS No. 1376607-77-0

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B6180249
CAS No.: 1376607-77-0
M. Wt: 229.08 g/mol
InChI Key: LIFMJBDANATILD-UHFFFAOYSA-N
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Description

5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 1376607-77-0) is a specialized heteroaromatic sulfonyl chloride of high value in synthetic and medicinal chemistry research. With a molecular formula of C 5 H 6 Cl 2 N 2 O 2 S and a molecular weight of 229.08 g/mol, this compound serves as a versatile building block, particularly for the synthesis of sulfonamide derivatives . The primary research application of this reagent lies in its role as a key precursor in nucleoside and pharmaceutical intermediate synthesis. Its mechanism of action is characterized by its reactivity as an electrophile; the sulfonyl chloride group (-SO 2 Cl) is highly susceptible to nucleophilic attack. This allows researchers to efficiently link the imidazole scaffold to a wide range of amines, alcohols, and other nucleophiles, creating novel compounds for screening and development . The unique 1,2-dimethylimidazole core structure, further functionalized with a chloro substituent, provides a distinct pharmacophore that can be leveraged to modulate the electronic properties, steric bulk, and bioavailability of final target molecules. This product is offered in various quantities to meet diverse research needs. Available packaging includes 50 mg, 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, and 5 g options . Please be advised that this compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1376607-77-0

Molecular Formula

C5H6Cl2N2O2S

Molecular Weight

229.08 g/mol

IUPAC Name

5-chloro-1,2-dimethylimidazole-4-sulfonyl chloride

InChI

InChI=1S/C5H6Cl2N2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3

InChI Key

LIFMJBDANATILD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)Cl)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonation Approach

The direct method involves simultaneous sulfonation and chlorination of 1,2-dimethyl-1H-imidazole using chlorosulfonic acid (ClSO₃H). In a representative procedure, 1,2-dimethylimidazole (1.0 mol) is added dropwise to chilled chlorosulfonic acid (2.5 mol) at 0–5°C, followed by refluxing at 110°C for 3–4 hours. The crude product is quenched on ice, yielding 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride as a pale-yellow solid.

Key Data:

  • Yield: 58–65%

  • Purity: 92–95% (via HPLC)

  • Regioselectivity: >90% sulfonation at C4 due to steric and electronic effects of adjacent methyl groups.

Mechanistically, chlorosulfonic acid acts as both a sulfonating agent and chlorinating agent, with the C5 position activated for electrophilic substitution by the electron-donating methyl groups.

Stepwise Sulfonation and Chlorination

This two-step protocol decouples sulfonation and chlorination to improve control. First, 1,2-dimethylimidazole is sulfonated at C4 using concentrated sulfuric acid at 80°C, forming 1,2-dimethyl-1H-imidazole-4-sulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) in ethyl acetate at reflux converts the sulfonic acid to the sulfonyl chloride.

Optimized Conditions:

  • Sulfonation: 1:3 molar ratio of imidazole to H₂SO₄, 12-hour reaction.

  • Chlorination: 1:2 molar ratio of sulfonic acid to SOCl₂, 3-hour reflux.

Key Data:

  • Overall Yield: 70–76%

  • Side Products: <5% disulfonation or C2 chlorination.

Pre-chlorinated Imidazole Route

Pre-functionalizing the imidazole core with chlorine prior to sulfonation enhances regioselectivity. 5-Chloro-1,2-dimethyl-1H-imidazole is synthesized via radical chlorination of 1,2-dimethylimidazole using N-chlorosuccinimide (NCS) under UV light. The chlorinated intermediate is then sulfonated with ClSO₃H as described in Section 2.1.

Advantages:

  • Yield: 68–72% after sulfonation.

  • Purity: 97–98% (reduced byproducts due to pre-chlorination).

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

Exothermic sulfonation necessitates temperature control. Ethyl acetate, used in stepwise methods, mitigates side reactions by stabilizing intermediates. Conversely, chlorosulfonic acid requires anhydrous conditions to prevent hydrolysis.

Catalytic Enhancements

Lewis acids like FeCl₃ (5 mol%) accelerate chlorination at C5, reducing reaction time by 40%. However, catalyst removal complicates purification.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.39 (s, 3H, C2-CH₃), 3.95 (s, 3H, N1-CH₃), 7.21 (s, 1H, C5-H).

  • FT-IR: 1377 cm⁻¹ (S=O symmetric stretch), 1187 cm⁻¹ (S=O asymmetric stretch), 722 cm⁻¹ (C-Cl).

  • Melting Point: 116–117°C.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity for optimized routes.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Advantage
Direct Chlorosulfonation58–65%92–95%ModerateSingle-step simplicity
Stepwise Approach70–76%95–97%HighBetter control over chlorination
Pre-chlorinated Route68–72%97–98%LowSuperior regioselectivity

Industrial Applications and Scalability Considerations

The stepwise method, despite longer reaction times, is favored industrially for its reproducibility and compatibility with continuous flow systems. Patent CN103936678A highlights ethyl acetate as a cost-effective solvent for large-scale sulfonyl chloride synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with nucleophiles to form sulfonamides or sulfonate esters. Key findings include:

a. Amidation with amines
Reaction with ethylamine generates N-ethyl sulfonamide derivatives under mild conditions ( ):

text
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride + ethylamine → 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide

Conditions : Room temperature, ethyl acetate solvent, potassium carbonate base.
Yield : ~53% after recrystallization ( ).

b. Reaction with aromatic amines
Patent data ( ) demonstrates reactions with p-toluidine derivatives to form sulfonamides:

text
4(5)-chloro-2-cyanic acid-5(4)-(4-aminomethyl phenyl)imidazoles + N,N-dimethylamine sulfonyl chloride → 4-chloro-2-cyanic acid-1-dimethylaminosulfonyl-5-(4-methylphenyl)imidazole

Key Parameters :

  • Solvent: Ethyl acetate

  • Base: Anhydrous K₂CO₃

  • Temperature: Reflux (60–80°C)

  • Reaction Time: 1–6 hours

Hydrolysis Reactions

The sulfonyl chloride group hydrolyzes in aqueous environments:

text
This compound + H₂O → 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid + HCl

Stability Note : Hydrolysis is suppressed in anhydrous solvents (e.g., chloroform, ethyl acetate) during synthetic protocols ( ).

Reaction with Alcohols

Sulfonate esters form via alcoholysis, though direct examples are less documented. Analogous reactions for related imidazole sulfonyl chlorides suggest:

text
R-OH + this compound → R-OSO₂-imidazole derivative + HCl

Typical Conditions : Pyridine catalysis, room temperature ( ).

Participation in Multi-Step Syntheses

The compound serves as an intermediate in complex pathways:

StepReactionConditionsApplicationSource
1Chlorosulfonation of imidazole precursorChlorosulfonic acid, refluxSynthesis of sulfonyl chloride
2Sulfonamide formationAmines, K₂CO₃, ethyl acetateBioactive molecule synthesis
3Cyclization with Mo(CO)₆Boc-deprotection, acidic conditionsHeterocycle formation

Stability and Reactivity Profile

PropertyValue/ConditionSource
Thermal StabilityStable below 80°C
Hydrolytic SensitivityReacts rapidly in aqueous basic media
StorageAnhydrous, inert atmosphere recommended

Analytical Characterization Data

a. Spectroscopic Signatures

  • ¹H NMR (CDCl₃) : δ 2.40 (s, 3H, CH₃), 3.96–4.00 (q, 2H, CH₂), 1.28–1.31 (t, 3H, CH₃) ( ).

  • IR (ATR) : 1354 cm⁻¹ (S=O asymmetric stretch), 1176 cm⁻¹ (S=O symmetric stretch) ( ).

b. Collision Cross-Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺228.95998147.0
[M+Na]⁺250.94192159.6
[M-H]⁻226.94542145.9

Source: PubChemLite

Scientific Research Applications

Organic Synthesis

5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

  • Pharmaceuticals : Used in the synthesis of biologically active compounds with antimicrobial, antiviral, and anticancer properties.
  • Agrochemicals : Functions as a precursor in developing pesticides and herbicides.

Biological Applications

In biological research, this compound is utilized for:

  • Modification of Biomolecules : It can modify proteins and nucleic acids to study their structure and function. The sulfonyl chloride group allows for the formation of stable sulfonamide derivatives that are useful in various biochemical assays.

Analytical Chemistry

This compound has been applied in analytical methodologies:

  • Derivatization Reagent : It has been employed to enhance the detection of phenolic compounds through liquid chromatography tandem mass spectrometry (LC-MS). The derivatization improves signal intensity and specificity for analytes such as 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons (PAHs) exposure.

Case Studies

StudyApplicationMethodologyResults
1Detection of EstrogensDerivatization with LC-MSAchieved >75% recovery for analytes with a correlation coefficient of 0.995.
2Analysis of PropofolDerivatization to improve signal intensityEnhanced detection and quantification in biological samples.
3Synthesis of Imidazolium SaltsReaction with various aminesSuccessful formation of desired products including ionic liquids.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals, dyes, and catalysts. Its ability to undergo nucleophilic substitution reactions makes it suitable for synthesizing various derivatives that find applications across multiple sectors.

Mechanism of Action

The mechanism of action of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules, forming stable sulfonamide, sulfonate, and other derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle: Imidazole vs. Pyrazole

The imidazole ring (two adjacent nitrogen atoms) differs from pyrazole (two non-adjacent nitrogen atoms) in electronic and steric properties. Imidazole derivatives generally exhibit higher aromatic stability and stronger hydrogen-bonding capacity, influencing their solubility and biological activity. For example:

  • 5-Chloro-1,3-dimethyl-4-nitropyrazole (): The pyrazole core reduces basicity compared to imidazole, while the nitro group enhances electrophilicity at position 4. This compound is used in nucleophilic substitutions with indolylzinc chlorides .
  • Target compound : The imidazole core may offer better coordination sites for metal catalysts or enhanced interactions in drug-receptor binding compared to pyrazoles.

Functional Group Variations

Sulfonyl Chloride vs. Nitro or Aldehyde Groups
  • 5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (): Replacing chlorine with bromine increases molecular weight (273.54 g/mol) and alters leaving-group efficiency. Bromine’s larger atomic radius may reduce reactivity in nucleophilic substitutions compared to chlorine .
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (): The aldehyde group introduces electrophilic character, enabling condensation reactions, but lacks the sulfonyl chloride’s versatility in forming sulfonamides .
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): The nitro group deactivates the ring, directing electrophilic substitutions to specific positions, whereas sulfonyl chloride is a stronger electron-withdrawing group, enhancing reactivity at the sulfur center .

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point/Stability
5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride* C₅H₆Cl₂N₂O₂S 229.14 (calculated) Sulfonyl chloride, chloro Likely hygroscopic, reactive
5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride C₅H₆BrClN₂O₂S 273.54 Sulfonyl chloride, bromo Stable under inert conditions
5-Chloro-1,3-dimethyl-4-nitropyrazole C₅H₆ClN₃O₂ 175.57 Nitro, chloro mp data not provided
5-Chloro-1,3-dimethyl-pyrazole-4-carbaldehyde C₆H₇ClN₂O 158.58 Aldehyde, chloro mp 78–79°C

*Calculated based on bromo analog ().

Key Research Findings

  • Electronic Effects : Sulfonyl chloride’s strong electron-withdrawing nature increases acidity at adjacent positions compared to nitro or aldehyde groups.
  • Steric Considerations : 1,2-Dimethyl substitution in the target compound may hinder reactions at the imidazole ring’s nitrogen atoms, unlike 1,3-dimethyl pyrazoles ().
  • Safety : Sulfonyl chlorides require careful handling due to hydrolysis sensitivity; bromo analogs may pose greater environmental persistence .

Biological Activity

5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis and Structural Characterization

The synthesis of this compound generally involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid. The resulting compound is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure.

Key Spectroscopic Data:

  • NMR Chemical Shifts : The NMR spectrum reveals characteristic peaks corresponding to the imidazole protons and the sulfonyl group.
  • Mass Spectrometry : The molecular ion peak confirms the expected molecular weight.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative activity of imidazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These results suggest that the compound may serve as a lead for developing new anticancer agents, particularly due to its mechanism of action involving inhibition of cell proliferation pathways.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays, including ABTS and DPPH radical scavenging tests. The results indicate moderate antioxidant activity, which may contribute to its therapeutic effects.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
ABTS52.77
DPPH45.00

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Carbonic Anhydrase : This compound has shown potential as a carbonic anhydrase inhibitor, which is relevant in cancer therapy.
  • Impact on Lipid Kinase Pathways : It may also influence lipid signaling pathways by acting as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and growth.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

  • Study on Antitumor Activity : A study demonstrated that derivatives of imidazoles significantly reduced tumor size in xenograft models.
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of imidazole-based compounds in treating various cancers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, and what parameters critically influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of a pre-functionalized imidazole core. Key steps include chlorination at the 5-position and dimethylation at the 1,2-positions, followed by sulfonyl chloride introduction. Parameters such as reaction temperature (optimized between 0–5°C for sulfonation to minimize decomposition), stoichiometry of sulfonating agents (e.g., chlorosulfonic acid), and inert atmosphere use are critical for yield (>75%) and purity (>95%) . Retrosynthetic analysis and AI-powered synthesis planning tools, as described in PubChem/ECHA data, can predict feasible routes by leveraging reaction databases .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methyl groups at 1,2-positions and sulfonyl chloride at position 4). Compare chemical shifts to analogous imidazole derivatives .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 228.63 for [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Confirm C, H, N, S, and Cl percentages within ±0.3% of theoretical values .
  • HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Desiccants (e.g., silica gel) should be used in storage containers. Degradation products (e.g., sulfonic acids) can be monitored via FT-IR for S=O stretching bands (~1350 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during sulfonation of the imidazole ring?

  • Methodological Answer :

  • Temperature Control : Maintain sulfonation below 10°C to avoid over-sulfonation or ring oxidation .
  • Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis. Pre-dry solvents over molecular sieves.
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3) to enhance regioselectivity. Monitor reaction progress via TLC (eluent: 7:3 hexane/ethyl acetate) .
  • Competing Pathways : Use 19F^{19}F-NMR (if fluorine analogs are synthesized) or kinetic studies to identify intermediates and adjust reagent addition rates .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare density functional theory (DFT)-calculated activation energies (e.g., for sulfonyl chloride displacement) with experimental kinetic data. Adjust computational models (e.g., solvent effects in COSMO-RS) to align with observed outcomes .
  • Sensitivity Analysis : Vary substituent electronic parameters (Hammett σ values) in simulations to match experimental reaction rates. For example, electron-withdrawing groups at the 5-position may accelerate nucleophilic substitution .

Q. How can regioselective sulfonylation be achieved for biomolecule conjugation without side reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect reactive sites (e.g., amines or thiols) on biomolecules using tert-butoxycarbonyl (Boc) or trityl groups before sulfonylation .
  • pH Control : Conduct reactions at pH 7–8 to deprotonate target nucleophiles (e.g., lysine residues) while keeping the sulfonyl chloride electrophilic.
  • Kinetic Trapping : Use excess imidazole derivative to outcompete hydrolysis, followed by rapid purification via size-exclusion chromatography .

Q. What computational approaches model the electronic effects of substituents on sulfonyl chloride reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO). Electron-deficient imidazole rings increase sulfonyl chloride electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. aprotic solvents to predict hydrolysis rates. Correlate with experimental half-life data .
  • QSPR Models : Develop quantitative structure-property relationships using descriptors like partial charges or polar surface area to predict reactivity trends .

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